4-Tert-butoxy-3-cyclopropoxy-5-(methylthio)pyridine
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Overview
Description
4-Tert-butoxy-3-cyclopropoxy-5-(methylthio)pyridine is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and methylthio functional groups attached to a pyridine ring
Preparation Methods
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Chemical Reactions Analysis
4-Tert-butoxy-3-cyclopropoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing functional groups.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-5-(methylthio)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-5-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The functional groups on the compound allow it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-5-(methylthio)pyridine can be compared with other similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine: This compound has a similar structure but with different positions of the functional groups.
4-(tert-Butoxy)-3-cyclopropoxy-5-methoxypyridine: This compound has a methoxy group instead of a methylthio group.
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12-10(15-9-5-6-9)7-14-8-11(12)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
DZOJGLQRLQSKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1OC2CC2)SC |
Origin of Product |
United States |
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